molecular formula C13H10F3NO2 B1600071 4-[4-(Trifluoromethoxy)phenoxy]aniline CAS No. 58119-51-0

4-[4-(Trifluoromethoxy)phenoxy]aniline

Cat. No.: B1600071
CAS No.: 58119-51-0
M. Wt: 269.22 g/mol
InChI Key: JROBFACAMCMLJS-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenoxy]aniline is an organic compound with the molecular formula C₁₃H₁₀F₃NO₂. It is characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a phenoxy group, which is further connected to an aniline moiety.

Scientific Research Applications

4-[4-(Trifluoromethoxy)phenoxy]aniline has several scientific research applications:

Safety and Hazards

4-[4-(Trifluoromethoxy)phenoxy]aniline is considered hazardous. It is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation and serious eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Mode of Action

It’s known that the compound is used in the synthesis of various chemical structures

Biochemical Pathways

The compound is used in the synthesis of various chemical structures , which suggests it may influence multiple biochemical pathways.

Result of Action

The compound is known to be used in the synthesis of various chemical structures , suggesting it may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]aniline typically involves the reduction of 4-(trifluoromethoxy)nitrobenzene to obtain 4-(trifluoromethoxy)aniline, followed by a nucleophilic aromatic substitution reaction with 4-fluoronitrobenzene . The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amine. The subsequent nucleophilic substitution reaction can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Bases like potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: A precursor in the synthesis of 4-[4-(Trifluoromethoxy)phenoxy]aniline.

    4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of an aniline moiety.

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBFACAMCMLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470292
Record name 4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58119-51-0
Record name 4-[4-(trifluoromethoxy)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (4.18 g, 13.970 mmol), 10% platinum-activated charcoal (270 mg) and ethanol (40 ml) was stirred for 3 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The residue obtained by concentration of the filtrate under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1) to give the title compound (3.54 g, 93.9%) as a yellow oil.
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93.9%

Synthesis routes and methods II

Procedure details

Reaction of 4-fluoro-nitrobenzene with 4-trifluoromethoxyphenol in the presence of KOtBu as described in Example 74A, followed by reduction of the nitro group (hydrogen, 10% Pd/C) gave 4-(4-trifluoromethoxyphenoxy)-aniline. The aniline (4.58 g, 17 mmol) was dissolved in conc. HCl (3.1 mL) and ice (4.5 g) cooled to −5 C., then treated with a solution of NaNO2 (1.17 g, 17 mmol) in water (7mL) which was added dropwise. The cold soltion was added to an aqueous (7 mL) solution of potassium xanthate (5.46 g, 34 mmol) and the resulting mixture was heated at 70 C for 2 h, then allowed to cool to rt and partitioned between EtOAc and water. The organic extract was dried (MgSO4), filt ered and concentrated to give the title compound
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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